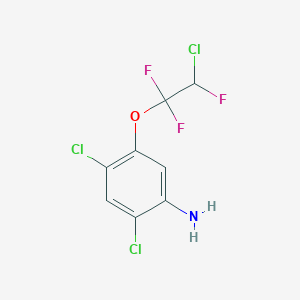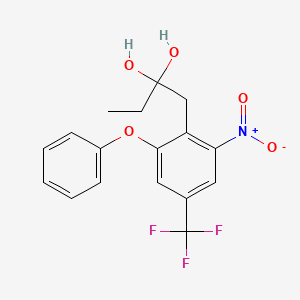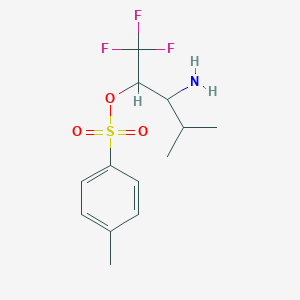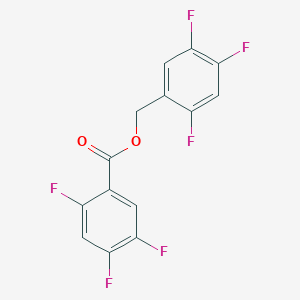
2,4-Dichloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline, or 2,4-D, is a chlorinated aniline that is used in a variety of scientific research applications. It is a versatile compound that can be used as an intermediate in the synthesis of organic compounds, as a reagent for organic reactions, and as a tool for investigating biochemical and physiological processes.
Aplicaciones Científicas De Investigación
2,4-D is used as an intermediate in the synthesis of organic compounds, as a reagent for organic reactions, and as a tool for investigating biochemical and physiological processes. It is also used in the synthesis of pharmaceuticals and pesticides, and as a catalyst for various chemical reactions.
Mecanismo De Acción
2,4-D is a chlorinated aniline, and its mechanism of action is believed to be due to its ability to interact with a variety of proteins and enzymes. Specifically, it is believed to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are important regulators of inflammation and other physiological processes.
Biochemical and Physiological Effects
2,4-D has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are important regulators of inflammation and other physiological processes. It has also been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, which are important regulators of mood and behavior. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of lipids, which are important components of cellular membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-D is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its availability, its low cost, and its relatively low toxicity. However, it also has some limitations, including its relatively short shelf life and its susceptibility to oxidation when exposed to air. Additionally, it can be difficult to obtain in large quantities, and it can be difficult to store and handle in the laboratory.
Direcciones Futuras
The potential future directions for 2,4-D research are numerous. For example, further research could be conducted to investigate the effects of 2,4-D on other physiological processes, such as the immune response, the cardiovascular system, and the nervous system. Additionally, further research could be conducted to investigate the potential therapeutic applications of 2,4-D, such as its use in the treatment of inflammatory diseases and other conditions. Finally, further research could be conducted to investigate the potential environmental implications of 2,4-D, such as its potential to contaminate groundwater and surface water sources.
Métodos De Síntesis
2,4-D can be synthesized by a variety of methods, including the reaction of 2,4-dichloroaniline with trifluoroacetic acid and anhydrous aluminum chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to 50°C. The reaction is typically complete within 24 hours, and yields a white solid product with a melting point of between 85°C and 88°C.
Propiedades
IUPAC Name |
2,4-dichloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F3NO/c9-3-1-4(10)6(2-5(3)15)16-8(13,14)7(11)12/h1-2,7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCTTYFIRZZESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(C(F)Cl)(F)F)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














